
3-Ethoxy-4-methylaniline
Overview
Description
3-Ethoxy-4-methylaniline, also known as 3-ethoxy-4-methylaniline hydrochloride, is an organic compound that is used as a building block for a variety of synthetic chemistry applications. It is a white, crystalline solid that is soluble in water and has a melting point of 135 °C. 3-Ethoxy-4-methylaniline is a versatile molecule and is used in a variety of areas, including the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in the synthesis of a variety of compounds, including heterocycles, amines, and amides.
Scientific Research Applications
Synthesis of Conductive Polymers
3-Ethoxy-4-methylaniline can be used as a monomer in the synthesis of conductive polymers. These polymers, such as substituted polyanilines, have applications in sensors , electrochromic display devices , and semiconductors . The ethoxy and methyl groups may enhance the solubility and processability of the resulting polymers.
Anticorrosion Materials
The derivatives of polyanilines, which can be synthesized from 3-Ethoxy-4-methylaniline, are known for their anticorrosion properties. They can be applied in coatings to prevent metal degradation .
Biological Applications
Substituted polyanilines, derived from compounds like 3-Ethoxy-4-methylaniline, have shown promise in various biological applications. This includes their use in biomedical sensors , drug delivery systems , and tissue engineering due to their biocompatibility and electrical properties .
properties
IUPAC Name |
3-ethoxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFMXCNYDJVSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304586 | |
| Record name | 3-ethoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methylaniline | |
CAS RN |
2486-64-8 | |
| Record name | NSC166391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





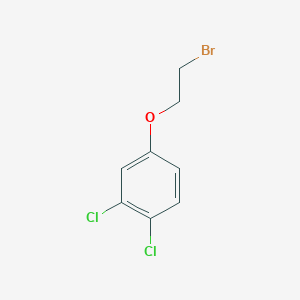
![2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1267111.png)
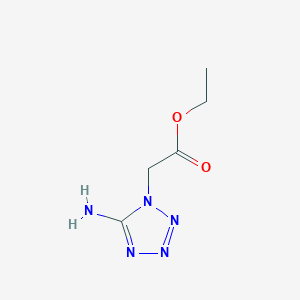

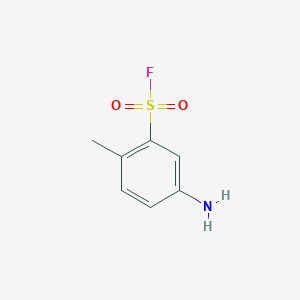
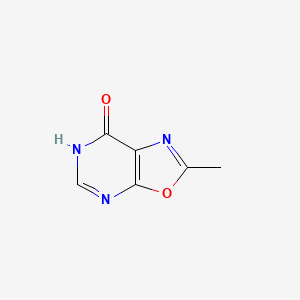

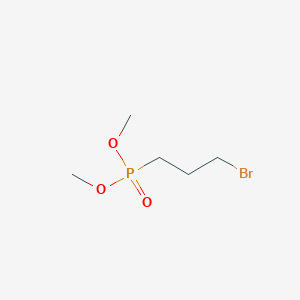
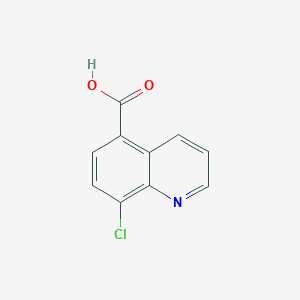
![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)